Methyl 2-amino-5-bromopyrimidine-4-carboxylate
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Overview
Description
Methyl 2-amino-5-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
As a pyrimidine derivative, it may interact with its targets through hydrogen bonding and aromatic stacking interactions, leading to changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical pathways, including nucleotide synthesis and signal transduction .
Result of Action
As a pyrimidine derivative, it may influence cellular processes such as DNA synthesis and cell signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with bromine to introduce the bromine atom at the 5-position. This is followed by esterification with methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation and Reduction: Produce nitro or alkylamine derivatives.
Coupling Reactions: Result in biaryl compounds.
Scientific Research Applications
Methyl 2-amino-5-bromopyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- Methyl 5-bromopyrimidine-2-carboxylate
- 2-Amino-4-methylpyrimidine-5-carboxylate
- 2-Amino-5-bromopyrimidine
Comparison: Methyl 2-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the pyrimidine ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
methyl 2-amino-5-bromopyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLATOCEDFADID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635363 |
Source
|
Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034737-23-9 |
Source
|
Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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